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Compound of Interest

Compound Name: Psb-KD107

Cat. No.: B10794380 Get Quote

These application notes provide detailed protocols and data for researchers, scientists, and

drug development professionals investigating the vasorelaxant properties of Psb-KD107, a

selective agonist for the GPR18 receptor. The information is based on in vitro studies using

isolated rat aortic rings.

Core Findings
Psb-KD107 induces potent, concentration-dependent vasorelaxation in pre-contracted rat

aortic rings. This effect is primarily endothelium-dependent and mediated through the activation

of the GPR18 receptor, leading to the generation of nitric oxide (NO).

Data Presentation
Table 1: Pharmacological Parameters of Psb-KD107-
Induced Vasorelaxation
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Compound/Conditi
on

Concentration
Range (µM)

pIC50
Maximal Relaxation
(%)

Psb-KD107

(Endothelium-intact)
0.3–100 5.22 ± 0.020 100

Psb-KD107 + PSB-

CB-92 (10 µM)
0.3–100 4.884 ± 0.020 Not specified

Psb-KD107 + PSB-

CB-92 (20 µM)
0.3–100 4.735 ± 0.023 Not specified

Psb-KD107

(Endothelium-

denuded)

0.3–100 4.904 ± 0.023 Reduced

Psb-KD107 + L-

NAME (100 µM)
0.3–100 4.873 ± 0.015 Markedly attenuated

Psb-KD107 +

Indomethacin (10 µM)
0.3–100 No significant change No significant change

Psb-KD107 + TEA (1

mM)
0.3–100 4.940 ± 0.030 83.5 ± 1.5

pIC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of

the maximal possible effect. PSB-CB-92 is a GPR18 antagonist. L-NAME is a non-selective

nitric oxide synthase (NOS) inhibitor. Indomethacin is a COX inhibitor. TEA

(tetraethylammonium) is a non-selective inhibitor of K+ channels.

Experimental Protocols
Ex Vivo Vasorelaxation Study in Isolated Rat Aorta
This protocol details the methodology for assessing the vasorelaxant effects of Psb-KD107 on

isolated rat thoracic aortic rings.

Materials:

Male Wistar rats
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Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2,

NaHCO3 25, glucose 11.1)

Phenylephrine (PE)

Psb-KD107

Acetylcholine (ACh)

Antagonists/Inhibitors (e.g., PSB-CB-92, L-NAME, Indomethacin, TEA)

Organ bath system with isometric force transducers

Data acquisition system

Procedure:

Tissue Preparation:

Euthanize male Wistar rats and excise the thoracic aorta.

Carefully remove adherent connective and adipose tissue.

Cut the aorta into rings of 2-3 mm in width.

For endothelium-denuded rings, gently rub the intimal surface with a wooden stick.

Mounting and Equilibration:

Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at

37°C and continuously gassed with 95% O2 and 5% CO2.

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2 g, with solution

changes every 15-20 minutes.

Viability and Endothelial Integrity Check:

After equilibration, contract the rings with 60 mM KCl.
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Wash the rings and allow them to return to baseline.

Pre-contract the rings with 1 µM phenylephrine.

Once a stable contraction is achieved, assess endothelial integrity by applying 10 µM

acetylcholine. A relaxation of over 80% indicates intact endothelium, while a relaxation of

less than 10% confirms successful denudation.

Concentration-Response Curve for Psb-KD107:

Wash the rings and allow them to return to baseline.

Pre-contract the rings again with 1 µM phenylephrine.

Once a stable plateau is reached, add cumulative concentrations of Psb-KD107 (0.3–100

µM) to the organ bath.

Record the relaxation response at each concentration until a maximal effect is observed.

Investigating the Mechanism of Action:

To investigate the involvement of specific pathways, pre-incubate the endothelium-intact

rings with the following inhibitors for 20-30 minutes before pre-contracting with

phenylephrine:

GPR18 antagonism: PSB-CB-92 (10 µM or 20 µM)

NO synthase inhibition: L-NAME (100 µM)

Cyclooxygenase inhibition: Indomethacin (10 µM)

K+ channel blockade: Tetraethylammonium (TEA, 1 mM)

Following pre-incubation and pre-contraction, generate a cumulative concentration-

response curve for Psb-KD107 as described in step 4.

Data Analysis:
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Express the relaxation responses as a percentage of the phenylephrine-induced pre-

contraction.

Calculate the pIC50 values by non-linear regression analysis of the concentration-response

curves.

Statistical significance can be determined using appropriate tests, such as one-way ANOVA

followed by a post-hoc test.

Signaling Pathways and Workflows
Proposed Signaling Pathway for Psb-KD107-Induced
Vasorelaxation
The vasorelaxant effect of Psb-KD107 is initiated by its binding to the GPR18 receptor on

endothelial cells.[1][2][3][4] This activation is thought to stimulate the PI3K/Akt and ERK1/2

pathways, leading to the phosphorylation and activation of endothelial nitric oxide synthase

(eNOS).[2] eNOS then produces nitric oxide (NO), which diffuses to the adjacent vascular

smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylate cyclase

(sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP

levels activate protein kinase G (PKG), which in turn phosphorylates several downstream

targets, resulting in a decrease in intracellular Ca2+ concentration and ultimately leading to

smooth muscle relaxation and vasodilation. Additionally, there is evidence suggesting a role for

K+ channels in the vasorelaxant effect of Psb-KD-107, although the direct mechanism is not

fully elucidated.
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Caption: Proposed signaling pathway of Psb-KD107-induced vasorelaxation.

Experimental Workflow for Vasorelaxation Studies
The following diagram illustrates the general workflow for assessing the vasorelaxant

properties of a test compound like Psb-KD107 in isolated vascular rings.
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1. Aortic Ring Preparation
(with and without endothelium)

2. Mounting in Organ Bath & Equilibration

3. Viability & Endothelial Integrity Check
(KCl and Acetylcholine)

4. Pre-contraction
(Phenylephrine 1 µM)

5. Cumulative Addition of Psb-KD107
(0.3 - 100 µM)

6. Data Acquisition
(Measure relaxation)

7. Data Analysis
(Generate concentration-response curves, calculate pIC50)

Mechanism of Action Studies
(Pre-incubation with inhibitors)

Perform before pre-contraction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10794380#psb-kd107-concentration-for-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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